molecular formula C16H20O2 B8393091 1-Allyl-cyclopentanecarboxylic acid benzyl ester

1-Allyl-cyclopentanecarboxylic acid benzyl ester

Cat. No.: B8393091
M. Wt: 244.33 g/mol
InChI Key: AIWDHDZAPZWMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-cyclopentanecarboxylic acid benzyl ester is a useful research compound. Its molecular formula is C16H20O2 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

benzyl 1-prop-2-enylcyclopentane-1-carboxylate

InChI

InChI=1S/C16H20O2/c1-2-10-16(11-6-7-12-16)15(17)18-13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2

InChI Key

AIWDHDZAPZWMDE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of cyclopentanecarboxylic acid (1.14 g, 10 mmol) in DMF (15 mL) is added K2CO3 (2.07 g, 15 mmol) and benzyl bromide (1.71 g, 10 mmol). The suspension is stirred at room temperature for 18 hours. The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with water, brine, dried over MgSO4 and filtered. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (heptane:EtOAc, 10:1) to give cyclopentanecarboxylic acid benzyl ester. Next, to a stirred solution of LDA (4 mmol, 2M in Hexane) in THF (8 mL) at −78° C. is added a solution of cyclopentanecarboxylic acid benzyl ester (817 mg, 4 mmol) in THF (3 mL) dropwise. After the addition, the mixture is stirred at −78° C. for 5 hours then allyl bromide (726 mg, 6 mmol) is added dropwise. The mixture is warmed to room temperature during 4 hours then the reaction mixture is quenched with saturated NaHCO3. Magnesium sulfate (2 g) is added and stirred until all the MgSO4 is dissolved. The mixture is extracted with ethyl acetate and the organic layer is washed with water, brine, dried over MgSO4 and filtered. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (hep:EtOAc, 10:1) to give 1-allyl-cyclopentanecarboxylic acid benzyl ester. Next, Ozone is bubbled through a solution of 1-allyl-cyclopentanecarboxylic acid benzyl ester in methylene chloride (15 mL) for 30 min then PS-triphenolphosphine (300 mg) is added and the mixture is stirred at room temperature for 5 hours. The resin is filtered and solvent is removed under reduced pressure. The residue is purified by flash chromatography (heptane:EtOAc, 10:1) to give 1-(2-oxo-ethyl)-cyclopentanecarboxylic acid benzyl ester MS 247.3 (M+1).
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step Two

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